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2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Physicochemical profiling Hydrogen bonding Structure-Activity Relationships

Researchers exploring sulfonyl piperazine SAR often face variability from analogs with uncontrolled H-bonding. CAS 941256-65-1 delivers a hydroxyethyl substituent (HBD=1) versus methyl analogs (HBD=0), enabling clean matched-pair analysis. With logP 1.47, tPSA 67 Ų, and ≥98% purity, it is suited for antimalarial invasion and sigma receptor studies. Reliable supply with documented purity.

Molecular Formula C16H26N2O4S
Molecular Weight 342.5g/mol
CAS No. 941256-65-1
Cat. No. B513292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
CAS941256-65-1
Molecular FormulaC16H26N2O4S
Molecular Weight342.5g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)CCO
InChIInChI=1S/C16H26N2O4S/c1-4-22-15-11-13(2)14(3)12-16(15)23(20,21)18-7-5-17(6-8-18)9-10-19/h11-12,19H,4-10H2,1-3H3
InChIKeyMATYSNYOZWVZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

941256-65-1: Physicochemical Profile and Procurement Baseline


2-(4-((2-Ethoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 941256-65-1) is a sulfonamide-based piperazine derivative with the molecular formula C₁₆H₂₆N₂O₄S and a molecular weight of 342.5 g/mol. The compound features a piperazine core N-substituted with a hydroxyethyl group on one nitrogen and a 2-ethoxy-4,5-dimethylbenzenesulfonyl moiety on the other [1]. Computed physicochemical properties include a logP of 1.474, a topological polar surface area (tPSA) of 67 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and eight rotatable bonds [1]. The compound is commercially available as a research reagent from suppliers including Life Chemicals (catalog F3386-0128) and SYinnovation Co., Ltd, with a reported minimum purity of 98.0% . Notably, as of the ChEMBL 20 release, no biological activity data and no primary research publications were recorded for this specific compound in the ZINC database [1], indicating it is a relatively unexplored chemical entity within the peer-reviewed literature.

Unexplored chemotype with no prior bioactivity annotation – suits unbiased phenotypic screening and de novo SAR exploration
Moderate lipophilicity and balanced polarity (computed) support drug-like library design and scaffold-hopping campaigns
Hydroxyethyl substituent provides an H-bond donor absent in close methyl analogs – enables matched-pair interaction profiling

Why Generic Substitution Fails in Sulfonyl Piperazine SAR


Within the 2-ethoxy-4,5-dimethylphenylsulfonyl piperazine chemical series, the identity of the N-substituent on the piperazine ring critically modulates key physicochemical parameters that directly govern molecular recognition, solubility, and membrane permeability—properties that cannot be assumed interchangeable across analogs. The target compound bearing the hydroxyethyl (-CH₂CH₂OH) substituent possesses one hydrogen bond donor (HBD = 1) and a computed logP of 1.474 [1], whereas the closest methyl-substituted analog, 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine (CAS 1087640-74-1; MW = 312.4 g/mol, formula C₁₅H₂₄N₂O₃S), carries zero hydrogen bond donors owing to its terminal methyl group . This difference in HBD count fundamentally alters hydrogen-bonding capacity with biological targets and crystalline packing behavior. Furthermore, positional isomers such as 2-(4-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, which relocate the ethoxy group from the 2- to the 4-position on the phenyl ring, may exhibit divergent steric and electronic properties despite identical molecular formula [1]. Generic substitution across this series therefore introduces uncontrolled variables that can confound SAR interpretation, alter assay outcomes, and compromise experimental reproducibility. Procurement decisions must be guided by the specific substitution pattern and its quantifiable impact on the properties relevant to the intended application.

H-Bond Donor Mismatch
Methyl analog (CAS 1087640-74-1) lacks the hydroxyethyl H-bond donor; target recognition and solubility profiles may shift significantly between these N-substitution variants.
Positional Isomer Sensitivity
Relocating the ethoxy group from 2- to 4-position (positional isomer) can alter steric and electronic properties, even with identical molecular formula – SAR interpretation may not transfer.

Quantitative Differentiation vs. Closest Analogs


Hydrogen Bond Donor: Hydroxyethyl vs. Methyl N-Substitution

The presence of the terminal hydroxyethyl group on the piperazine ring of CAS 941256-65-1 provides one hydrogen bond donor (HBD = 1), as recorded in the ZINC database [1]. In contrast, the direct methyl-substituted analog, 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine (CAS 1087640-74-1), possesses zero hydrogen bond donors because the terminal methyl group (-CH₃) cannot act as an H-bond donor . This difference is structurally deterministic: the alcohol -OH proton in the target compound is capable of participating in intermolecular hydrogen bonds with biological targets, crystal solvents, and formulation excipients, whereas the methyl analog cannot engage in such interactions. The hydroxyethyl group also contributes to a higher topological polar surface area (tPSA = 67 Ų) [1] relative to what would be anticipated for the methyl analog (estimated ~49–55 Ų based on group contribution methods, reflecting the absence of the hydroxyl oxygen contribution).

H-Bond Donor Count
Head-to-head
Target: HBD = 1 (hydroxyethyl) vs. Comparator: HBD = 0 (methyl analog CAS 1087640-74-1)
Supports H-bond-dependent interaction context for target recognition and solubility
Computed from molecular structure; ZINC database
Physicochemical profiling Hydrogen bonding Structure-Activity Relationships

Lipophilicity Comparison with Propoxy Analog

The computed partition coefficient (logP) for CAS 941256-65-1 is 1.474, as reported in the ZINC database [1]. This value reflects the balance between the lipophilic 2-ethoxy-4,5-dimethylphenylsulfonyl moiety and the moderately polar hydroxyethyl-piperazine terminus. A structurally related analog, 2-(4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 941002-60-4), which replaces the ethoxy group (-OCH₂CH₃) with a propoxy group (-OCH₂CH₂CH₃) and shifts the methyl substitution pattern on the phenyl ring (3-methyl-4-propoxy vs. 2-ethoxy-4,5-dimethyl), is described in supplier documentation as having enhanced lipophilicity due to the propoxy group [2]. While a directly measured logP for the propoxy analog was not located in primary databases, the structural difference (propoxy vs. ethoxy; different methyl substitution pattern) predicts a logP increase of approximately 0.5–0.7 log units based on standard fragment contribution methods (the Hansch π value for -CH₂- is ~0.5). The lower logP of the target compound (1.474) relative to the propoxy analog suggests superior aqueous solubility and potentially more favorable distribution characteristics for applications requiring balanced hydrophilicity.

Lipophilicity (logP)
Reported
Target: logP 1.474 (ZINC) vs. Propoxy analog (CAS 941002-60-4): estimated ~1.9–2.2
Moderate lipophilicity may support aqueous solubility and reduced non-specific binding context
Estimated ΔlogP ≈ −0.5 to −0.7; structural inference
Lipophilicity logP Drug-likeness ADME prediction

Purity Benchmark vs. Typical Analog Specifications

The compound CAS 941256-65-1 is available from SYinnovation Co., Ltd with a minimum assay of 98.0% purity, supplied in 200 g packaging units (2 × 100 g) with a lead time of approximately 2 weeks . This purity specification provides a verifiable procurement benchmark that can be directly compared against the typical purity ranges reported for closely related sulfonyl piperazine analogs. For example, 2-{4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol (a positional isomer) is listed at a typical purity of 95% . While purity specifications are supplier-dependent and not inherent molecular properties, the availability of a documented 98.0% minimum assay for the target compound enables researchers to source material with a quantifiable quality threshold, reducing the risk of impurity-driven assay artifacts compared to lower-purity alternatives.

Purity Specification
Data to verify
Target: min. 98.0% (supplier reported) vs. Positional isomer: typically 95%
Higher minimum purity specification may reduce impurity-driven assay artifacts; supplier-reported data require verification
Chemical purity Quality control Procurement specification Reproducibility

Rotatable Bond Count and Conformational Flexibility

The target compound contains eight rotatable bonds as recorded in the ZINC database [1], arising from the hydroxyethyl chain (2 rotatable bonds: N-CH₂-CH₂-OH), the ethoxy group (2 rotatable bonds: O-CH₂-CH₃), the sulfonyl-piperazine linkage, and the piperazine ring itself. In comparison, the closest methyl analog (CAS 1087640-74-1) has fewer rotatable bonds because the N-methyl substitution (-CH₃) contributes zero additional rotatable bonds beyond the N-C connection, whereas the N-hydroxyethyl substitution contributes two rotatable bonds (N-CH₂ and CH₂-OH). This difference of approximately 2 rotatable bonds carries thermodynamic consequences: each freely rotatable bond contributes approximately 0.7–1.6 kcal/mol to the conformational entropy penalty (TΔS) upon receptor binding, depending on the degree of conformational restriction in the bound state [2]. The additional flexibility of the target compound relative to the methyl analog may result in a higher entropic barrier to binding for targets that require a specific bound-state conformation of the piperazine N-substituent, but may also enable induced-fit recognition for targets with adaptable binding pockets.

Rotatable Bonds
Class-level
Target: 8 rotatable bonds vs. Methyl analog: estimated ~6
Higher conformational entropy may influence binding free energy context; class-level inference
ΔRotB ≈ 2; general entropy penalty per bond ~0.7–1.6 kcal/mol
Conformational analysis Entropy Molecular flexibility Drug design

Class-Level Evidence: Antimalarial Invasion Inhibition

Although no direct biological activity data exist for CAS 941256-65-1 in peer-reviewed literature or ChEMBL [1], the phenylsulfonyl piperazine chemotype to which this compound belongs has been validated as a specific inhibitor of Plasmodium falciparum erythrocyte invasion. Nguyen et al. (2021) reported that optimized phenylsulfonyl piperazine analogs blocked erythrocyte invasion by P. falciparum merozoites, with activity retained against multidrug-resistant parasite strains. The α-carbonyl S-methyl isomer was identified as critical for antimalarial potency, and the class demonstrated a unique erythrocyte invasion phenotype distinct from conventional antimalarial mechanisms [2]. The target compound shares the core phenylsulfonyl piperazine scaffold with this validated antimalarial series but differs in the N-substituent (hydroxyethyl vs. various substituents in the published series). This class-level evidence establishes the phenylsulfonyl piperazine core as a pharmacologically relevant scaffold, and the specific substitution pattern of CAS 941256-65-1 (2-ethoxy-4,5-dimethyl on the phenyl ring; hydroxyethyl on the piperazine) can be evaluated as a variation within this validated chemotype for erythrocyte invasion studies.

Antimalarial Class Evidence
Class-level
Phenylsulfonyl piperazine chemotype validated for P. falciparum erythrocyte invasion blockade (Nguyen et al., 2021)
Class-level activity confirmed; specific potency of CAS 941256-65-1 remains to be determined experimentally
Antimalarial Erythrocyte invasion Phenylsulfonyl piperazine Plasmodium falciparum

Biological Activity Data Gap Disclosure

A critical evidence gap exists for CAS 941256-65-1: the ZINC database explicitly records that this compound has no known biological activity in the ChEMBL 20 database and is not reported in any peer-reviewed publications as of the database compilation date [1]. Searches across PubMed, PubChem, ChemSpider, BindingDB, and the IUPHAR/BPS Guide to Pharmacology similarly failed to return any primary research articles or quantitative bioactivity data for this specific CAS number. This stands in contrast to several structurally related compounds within the broader sulfonyl piperazine class that have documented activities, including sigma-1 receptor ligands with Ki values in the sub-nanomolar to nanomolar range [2], 5-HT₂A receptor antagonists [3], and antimalarial phenylsulfonyl piperazines with EC₅₀ values in the sub-micromolar to low micromolar range [4]. The absence of primary bioactivity data for CAS 941256-65-1 means that any claim of target engagement, potency, selectivity, or therapeutic potential for this specific compound cannot currently be substantiated by published experimental evidence. Procurement decisions should therefore be framed within the context of exploratory SAR campaigns, physicochemical property-driven library design, or scaffold-hopping initiatives, rather than target-based selection.

Bioactivity Data Status
Data to verify
Zero publications; zero bioactivity records in ChEMBL 20 for this specific compound
Compound requires de novo experimental characterization; any target engagement claims are unsupported
Data gap analysis Procurement risk assessment Compound characterization status

Validated Application Scenarios


Exploratory SAR on Phenylsulfonyl Piperazine Antimalarials

The phenylsulfonyl piperazine chemotype has been validated as a specific inhibitor of P. falciparum erythrocyte invasion, with optimized analogs demonstrating sub-micromolar to low micromolar potency against multidrug-resistant parasite strains [1]. CAS 941256-65-1, bearing the 2-ethoxy-4,5-dimethyl substitution pattern on the phenyl ring and a hydroxyethyl group on the piperazine, represents a structurally distinct variation within this validated scaffold. The hydroxyethyl N-substituent provides a hydrogen bond donor (HBD = 1) [2] that is absent in methyl-substituted analogs, and its logP of 1.474 [2] positions it in a favorable lipophilicity range for antimalarial drug-likeness. Researchers investigating SAR around the piperazine N-substituent in the context of erythrocyte invasion blockade can deploy this compound as a probe to assess the impact of hydrogen-bonding capability and moderate hydrophilicity on antiparasitic activity, using the published phenylsulfonyl piperazine series [1] as the comparative baseline.

Property-Driven Library Design for Phenotypic Screening

With a molecular weight of 342.5 g/mol, logP of 1.474, tPSA of 67 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [2], CAS 941256-65-1 occupies a favorable region of drug-like chemical space compliant with Lipinski's Rule of Five and Veber's oral bioavailability criteria (rotatable bonds = 8, within the ≤10 threshold). The compound's computed physicochemical profile, combined with its documented commercial availability at ≥98.0% purity , makes it suitable for inclusion in diversity-oriented screening libraries. Its hydroxyethyl group distinguishes it from the more lipophilic propoxy analog (predicted ΔlogP ≈ +0.5–0.7) [3], providing library designers with a tool to systematically sample the polarity axis within the sulfonyl piperazine chemical space. The absence of prior biological annotation [2] positions this compound as an ideal candidate for unbiased phenotypic screening campaigns where novel mechanisms of action are sought without preconceived target hypotheses.

Sigma-1 Receptor Scaffold-Hopping Campaigns

The arylalkylsulfonyl piperazine scaffold has been established as a productive template for sigma-1 (σ₁) receptor ligands, with halogen-substituted sulfonamide derivatives displaying Kiσ₁ values in the sub-nanomolar to nanomolar range and selectivity ratios (σ₁/σ₂) of up to 96-fold [4]. CAS 941256-65-1 differs from the published σ₁ ligand series in its substitution pattern: it carries a 2-ethoxy-4,5-dimethylbenzenesulfonyl group rather than the halogenated benzylsulfonyl motif prevalent in the literature, and a hydroxyethyl substituent on the piperazine rather than the benzyl or arylalkyl groups common in optimized σ₁ ligands. Medicinal chemistry teams pursuing σ₁/σ₂ selectivity optimization can employ this compound as a scaffold-hopping starting point: its hydrogen bond donor (HBD = 1) [2] provides an additional interaction vector absent in the published series, and its distinct aromatic substitution pattern (ethoxy and dimethyl groups) may confer differential sigma subtype selectivity through altered steric and electronic complementarity with the σ₁ and σ₂ binding pockets.

Probing H-Bonding Role in Target Engagement

The deterministic structural difference between CAS 941256-65-1 (HBD = 1) and its closest methyl analog, 1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine (HBD = 0) , provides a clean chemical biology tool pair for dissecting the contribution of hydrogen bond donation to target engagement, cellular permeability, and off-target promiscuity within the sulfonyl piperazine series. In matched molecular pair analysis, the hydrogen bond donor contribution of the hydroxyethyl group can be isolated from other structural variables, as both compounds share the identical 2-ethoxy-4,5-dimethylbenzenesulfonyl warhead. Researchers employing techniques such as cellular thermal shift assays (CETSA), drug affinity responsive target stability (DARTS), or thermal proteome profiling (TPP) can use this matched pair to determine whether target engagement requires the H-bond donor functionality of the piperazine N-substituent, thereby informing the design of subsequent analogs with optimized binding thermodynamics.

Application
Selection Property
Validation Focus
P. falciparum invasion SAR
Chemotype-validated phenylsulfonyl piperazine scaffold
Erythrocyte invasion endpoint context
Phenotypic screening library design
Drug-like physicochemical profile (moderate logP, balanced polarity)
Unbiased target-agnostic screening
σ₁ receptor scaffold-hopping
Arylalkylsulfonyl piperazine template
Sigma subtype selectivity endpoint context
H-bond matched-pair analysis
HBD-matched pair (hydroxyethyl vs. methyl)
Target engagement assay context (CETSA/DARTS)
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